![molecular formula C10H13NO2S B2821441 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid CAS No. 103029-28-3](/img/structure/B2821441.png)
3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid
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Overview
Description
3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid, also known as 3-PESPA, is an organic compound belonging to the class of pyridines. It has been extensively studied in recent years due to its potential applications in biochemistry and medicine. This compound is of particular interest due to its unique structure, which consists of a pyridine ring and an ethylsulfanyl group. The combination of these two components makes 3-PESPA a versatile compound, with a wide range of biological activities.
Scientific Research Applications
Spectroscopic and Computational Studies
Research on compounds structurally related to 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid, such as 3-pyridine propionic acid, involves extensive experimental and quantum computational analyses. Spectroscopic techniques like UV-Vis, NMR, and density functional theory (DFT) are employed to understand the structural and electronic properties of these molecules. Such studies facilitate the exploration of charge transfer, electron localization, and potential sites for chemical reactions, which are critical for designing new materials and pharmaceuticals (Sandhya Savita et al., 2021).
Catalysis and Synthesis
Compounds with a pyridine scaffold, like 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, have been used to develop new classes of water-soluble complexes efficient in catalytic transfer hydrogenation of carbonyl compounds. Such catalysts are notable for their effectiveness in water, using glycerol as a hydrogen donor, showcasing their potential in green chemistry applications (O. Prakash et al., 2014).
Drug Design and Molecular Docking
Molecular docking studies involving pyridine-based compounds reveal their potential in the medical field, with applications in designing molecules with specific interactions with protein receptors. Such research lays the groundwork for the development of new therapeutic agents with targeted biological activities (Sandhya Savita et al., 2021).
Material Science and Nanotechnology
Graphene oxide anchored with sulfonic acid groups demonstrates high catalytic activity in synthesizing complex organic molecules. The ability to reuse such catalysts without significant loss of performance underscores their value in sustainable chemical processes (Mo Zhang et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid is currently unknown. This compound may have potential inhibitory effects on the APO TNFα trimers . The role of these trimers is to bind to the TNFR1 receptor and attenuate signaling from it, which can be used in the treatment and prevention of diseases associated with the soluble TNFα/TNFR1 interaction .
Mode of Action
Based on its potential inhibitory effects on apo tnfα trimers, it might interact with these targets and cause changes in their signaling .
Biochemical Pathways
If it indeed interacts with apo tnfα trimers, it could potentially affect the tnfα/tnfr1 signaling pathway .
Result of Action
If it does inhibit APO TNFα trimers, it could potentially reduce the signaling from the TNFR1 receptor, which could have therapeutic effects in diseases associated with this interaction .
properties
IUPAC Name |
3-(2-pyridin-4-ylethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)4-8-14-7-3-9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQENZGODHXEUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid |
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